Stereochemical Identity: Quantified Specific Rotation Differentiates (S)-Enantiomer from (R)-Enantiomer and Racemate
The (S)-enantiomer of 3-(benzoylthio)-2-methylpropanoic acid exhibits a specific optical rotation of -41° to -45° (c=1, MeOH or EtOH), confirming its levorotatory nature . In contrast, the (R)-enantiomer (CAS 74407-70-8) is dextrorotatory, with its specific rotation expected to be of equal magnitude but opposite sign. The racemic mixture (CAS 74431-50-8) is optically inactive and shows no net rotation. This quantitative stereochemical parameter is non-negotiable for applications requiring a defined chiral center. Procurement of the correct enantiomer is essential for downstream stereocontrolled synthesis [1].
| Evidence Dimension | Specific Optical Rotation ([α]²⁰/D) |
|---|---|
| Target Compound Data | -41° to -45° (c=1, MeOH or EtOH) |
| Comparator Or Baseline | (R)-enantiomer (expected): +41° to +45° (c=1, MeOH) ; Racemate: 0° |
| Quantified Difference | Sign reversal in magnitude; racemic mixture shows no optical activity. |
| Conditions | Polarimetry in methanol or ethanol solvent at 20°C, concentration 1 g/100 mL. |
Why This Matters
This quantitative chiral descriptor is the primary, verifiable differentiator that ensures the correct stereoisomer is procured, preventing the introduction of a diastereomeric impurity that would compromise downstream pharmaceutical synthesis.
- [1] Kuo, C. H., Kou, B. S., & Tsai, S. W. (2020). CALB-catalyzed kinetic resolution of (RS)-3-benzoylthio-2-methylpropyl azolides: kinetic and thermodynamic analysis. Biocatalysis and Biotransformation, 39(1), 1-9. View Source
